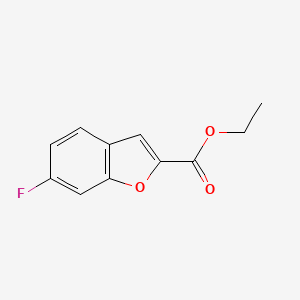

Ethyl 6-fluorobenzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

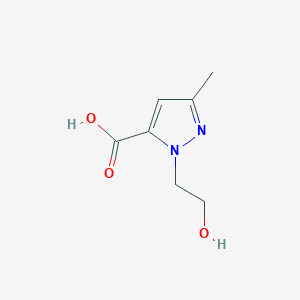

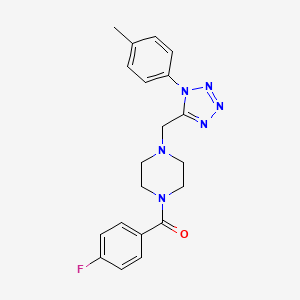

Ethyl 6-fluorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9FO3 . It is used in various chemical reactions and has a molecular weight of 208.19 .

Synthesis Analysis

The synthesis of Ethyl 6-fluorobenzofuran-2-carboxylate involves several steps. One method involves the use of diisobutylaluminium hydride in tetrahydrofuran at -60°C . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran . A third method involves the use of potassium carbonate in N,N-dimethyl-formamide at 120°C and 130°C .Molecular Structure Analysis

The molecular structure of Ethyl 6-fluorobenzofuran-2-carboxylate consists of an ethyl group attached to a 6-fluorobenzofuran-2-carboxylate core . The InChI code for this compound is 1S/C11H9FO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Ethyl 6-fluorobenzofuran-2-carboxylate participates in various chemical reactions. It can react with diisobutylaluminium hydride, lithium aluminium tetrahydride, and potassium carbonate . The exact reactions and their products depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

Ethyl 6-fluorobenzofuran-2-carboxylate is a solid at room temperature . It has a molecular weight of 208.19 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Synthesis of Carboxamide Derivatives

Ethyl 6-fluorobenzofuran-2-carboxylate is utilized in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. These derivatives exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, highlighting their potential in cancer treatment research. The diverse range of 2-substituents in these compounds allows for significant versatility in exploring anticancer properties (Deady et al., 2005).

Development of Piperidine Substituted Benzothiazole Derivatives

Another application involves reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine to produce derivatives with significant antibacterial and antifungal activities. This process demonstrates the compound's role in developing new antimicrobial agents, contributing to the field of infectious disease research (Shafi et al., 2021).

Exploration in Materials Science

Ethyl 6-fluorobenzofuran-2-carboxylate derivatives have been studied for their nonlinear optical (NLO) properties, indicating potential applications in technology and materials science. The synthesis and characterization of these compounds, including their electronic transition states and charge transfer capabilities, underline their significance in the development of new materials with technological applications (Haroon et al., 2019).

Anticancer Agent Development

The compound has been a precursor in synthesizing novel anticancer agents, highlighting its utility in medicinal chemistry and pharmacology. For instance, derivatives synthesized from ethyl 6-fluorobenzofuran-2-carboxylate have shown selective cytotoxicity against tumorigenic cell lines, suggesting potential in cancer therapy research (Hayakawa et al., 2004).

Corrosion Inhibition

Research into the applications of ethyl 6-fluorobenzofuran-2-carboxylate derivatives has extended to industrial applications, such as corrosion inhibition. Novel pyranpyrazole derivatives have been investigated for their efficacy in protecting mild steel, demonstrating the compound's versatility and potential in industrial processes (Dohare et al., 2017).

Safety and Hazards

Ethyl 6-fluorobenzofuran-2-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary statements include P280 and P304+P340 . It is recommended to handle this compound with care and to avoid heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Mode of Action

Benzofuran compounds, which ethyl 6-fluorobenzofuran-2-carboxylate is a derivative of, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Biochemical Pathways

These compounds have been shown to have potential applications in many aspects, making them attractive for chemical and pharmaceutical researchers worldwide .

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that ethyl 6-fluorobenzofuran-2-carboxylate may have similar effects .

Propiedades

IUPAC Name |

ethyl 6-fluoro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULYJGRXYJCTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluorobenzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide](/img/structure/B2777881.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)